

Pharmacokinetics and pharmacodynamics of Dalcetrapib in humans

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Dalcetrapib** in Humans

Introduction

Dalcetrapib (also known as JTT-705) is an investigational oral modulator of cholesteryl ester transfer protein (CETP) developed to raise high-density lipoprotein cholesterol (HDL-C) levels. [1][2] The primary therapeutic goal of **dalcetrapib** is to reduce the residual risk of cardiovascular events in patients, particularly those with a recent acute coronary syndrome (ACS).[3][4] Unlike other potent CETP inhibitors, **dalcetrapib** is characterized by its unique chemical structure and a modulatory effect on CETP activity.[5][6] Its development has been marked by a pivotal shift towards a precision medicine approach, focusing on a genetically defined patient population.[3][7] This guide provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and clinical profile of **dalcetrapib** in humans.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **dalcetrapib** is characterized by low oral bioavailability due to extensive first-pass metabolism.[8]

Absorption and Distribution



- Bioavailability: The oral bioavailability of **dalcetrapib** is low and is influenced by food, which increases its absorption.[8][9] Exposure to the active form of **dalcetrapib** does not increase in a dose-proportional manner after single doses, though dose proportionality is more consistent following multiple doses.[1][9]
- Steady State: Steady state is typically reached within approximately four days of once-daily dosing, with minimal to no accumulation observed.[1]

Metabolism and Excretion

Dalcetrapib is a prodrug that is hydrolyzed to its pharmacologically active thiol form.[5] The primary route of elimination is through metabolism.[8] Following a single 600 mg oral dose of radiolabeled **dalcetrapib**, approximately one-third of the radioactivity is recovered in the urine and two-thirds in the feces.[8] A very small fraction (<1%) of the administered dose is excreted as the unchanged drug in the urine.[8]

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of **dalcetrapib** from a Phase I study in healthy male subjects.

Parameter	Single Ascending Dose (up to 4500 mg)	Multiple Ascending Dose (up to 3900 mg/day for 7 days)
Exposure (AUC)	Increased with dose, but less than dose-proportional.[1]	Consistent with dose proportionality.[1]
Max Concentration (Cmax)	Deviation from dose proportionality could not be demonstrated.[1]	Not specified.
Time to Steady State	Not applicable.	Approximately 4 days.[1]
Accumulation	Not applicable.	Little to no accumulation.[1]



Experimental Protocol: Phase I Pharmacokinetic Study

A randomized, double-blind, placebo-controlled, combined single and multiple ascending dose Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of **dalcetrapib**.[1]

- Study Population: Healthy male subjects between the ages of 18 and 65 years, with a body mass index of 18-32 kg/m².[1]
- Single Ascending Dose Arm: 15 subjects were randomized to receive four out of five possible dalcetrapib doses (2100, 2700, 3300, 3900, or 4500 mg) or a placebo, with a washout period of at least 10 days between doses.[1]
- Multiple Ascending Dose Arm: Four cohorts of 10 subjects each were randomized (8 active, 2 placebo) to receive daily doses of dalcetrapib (1800, 2100, 3000, or 3900 mg) or placebo for 7 days.[1]
- Pharmacokinetic Assessments: The primary pharmacokinetic endpoints were the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax).[1] For single doses, AUC was calculated from time zero to infinity (AUC∞), while for multiple doses, it was calculated from time zero to 24 hours (AUC24).[1]

Metabolic Pathway of Dalcetrapib

The metabolism of **dalcetrapib** is extensive. It is a prodrug that is first hydrolyzed to its active thiol metabolite, which is the primary active moiety.[5][9]



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Caption: Metabolic activation of **dalcetrapib** to its active thiol form.

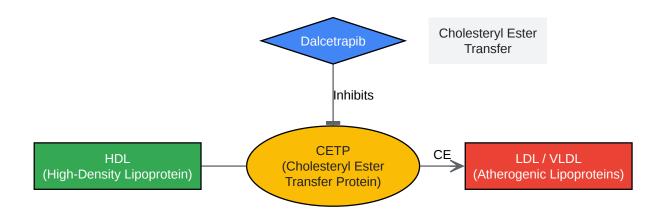


Pharmacodynamics: Mechanism of Action and Effects

Dalcetrapib functions by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL particles to apolipoprotein B-containing particles like low-density lipoprotein (LDL).[10][11] This inhibition is intended to increase HDL-C levels and enhance reverse cholesterol transport.[8]

Mechanism of Action

Unlike other CETP inhibitors that form a stable complex with CETP and HDL, **dalcetrapib** induces a conformational change in the CETP molecule, thereby modulating its activity.[6] It primarily affects the heterotypic transfer of cholesteryl esters between different lipoprotein classes.[5]



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Caption: **Dalcetrapib** inhibits CETP-mediated cholesteryl ester transfer.

Effects on Biomarkers

Dalcetrapib administration leads to significant changes in CETP activity and lipid profiles. The table below summarizes these effects as observed in various clinical studies.



Biomarker	Study	Dose	Duration	Placebo- Corrected Percent Change
CETP Activity	dal-VESSEL[10]	600 mg/day	36 weeks	-56%
Phase IIa Studies[8]	600 mg/day	Varies	-17.3% to +8.8%	
With Atorvastatin[8]	600 mg/day	48 weeks	-56.5%	_
Phase I[1]	3900 mg (single)	6 hours post- dose	-55%	-
HDL-C	dal- OUTCOMES[12] [13]	600 mg/day	Median 31 months	+31% to +40%
dal-VESSEL[10]	600 mg/day	36 weeks	+31%	
Phase II[6]	600 mg/day	Not specified	+25% to +30%	-
LDL-C	dal- OUTCOMES[12]	600 mg/day	Median 31 months	Negligible effect
dal-VESSEL[10]	600 mg/day	36 weeks	No change	
Apolipoprotein A1	dal- OUTCOMES[12]	600 mg/day	3 months	+10%
dal-PLAQUE[14]	600 mg/day	24 months	+6.8%	
hs-CRP	dal- OUTCOMES[12] [13]	600 mg/day	Median 31 months	Increased by 0.2 mg/L
Systolic Blood Pressure	dal- OUTCOMES[12] [13]	600 mg/day	Median 31 months	Increased by 0.6 mmHg



Experimental Protocols: Key Pharmacodynamic and Outcome Studies dal-OUTCOMES Trial

- Objective: To assess the efficacy and safety of dalcetrapib in reducing cardiovascular events in patients with a recent ACS.[12][13]
- Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[12]
- Patient Population: 15,871 patients (≥45 years old) who had a recent ACS and were on evidence-based medical care.[12][13]
- Intervention: Patients were randomized to receive either 600 mg of dalcetrapib daily or a matching placebo.[12]
- Primary Endpoint: A composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or resuscitated cardiac arrest.
 [12]
- Outcome: The trial was terminated for futility as **dalcetrapib** did not reduce the risk of the primary endpoint compared to placebo.[12][13]

dal-VESSEL Trial

- Objective: To evaluate the effects of dalcetrapib on vascular function and safety in patients with or at risk of coronary heart disease (CHD).[10]
- Study Design: A randomized, placebo-controlled trial.[10]
- Patient Population: 476 patients with or at risk for CHD.[10]
- Primary Endpoint: Change in brachial artery flow-mediated dilation (FMD) as a measure of endothelial function.[15]
- Outcome: Dalcetrapib reduced CETP activity and increased HDL-C without affecting endothelial function, blood pressure, or markers of inflammation.[10]



Pharmacogenomics: The Role of the ADCY9 Gene

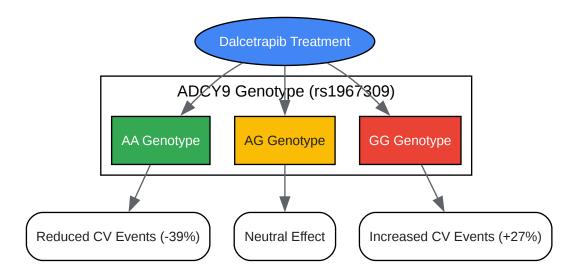
A significant breakthrough in understanding **dalcetrapib**'s clinical effects came from a retrospective pharmacogenomic analysis of the dal-OUTCOMES trial.[7][11] This analysis revealed that the clinical efficacy of **dalcetrapib** is strongly dependent on a specific genetic polymorphism in the adenylate cyclase type 9 (ADCY9) gene.

ADCY9 Genotype and Clinical Outcomes

The single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene was found to be a powerful determinant of patient response to **dalcetrapib**.[7][11]

- AA Genotype: Patients with the AA genotype at rs1967309 experienced a 39% reduction in the composite cardiovascular endpoint when treated with dalcetrapib compared to placebo.
 [7][11] This protective effect was also associated with a lack of increase in the inflammatory marker hs-CRP.[16]
- GG Genotype: In contrast, patients with the GG genotype showed a 27% increase in cardiovascular events with dalcetrapib treatment.[7][11]
- AG Genotype: Patients with the heterozygous AG genotype had a neutral response to the drug.[7]

This finding led to the hypothesis that **dalcetrapib** could be effective in a genetically selected population, transforming its development into a precision medicine initiative.[7][17]





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Caption: **Dalcetrapib**'s effect on cardiovascular (CV) events by ADCY9 genotype.

dal-GenE Trial

To prospectively test this pharmacogenetic hypothesis, the dal-GenE trial was initiated.[18][19]

- Objective: To evaluate the efficacy of dalcetrapib in reducing cardiovascular risk specifically
 in patients with a recent ACS and the AA genotype at rs1967309.[18][20]
- Study Design: A Phase III, double-blind, randomized, placebo-controlled trial.[18]
- Patient Population: 6,147 patients with a recent ACS who were prospectively genotyped and found to have the AA variant.[18]
- Intervention: Dalcetrapib 600 mg daily or placebo.[18]
- Outcome: The trial did not meet its primary endpoint, showing a non-significant reduction in the primary composite of ischemic cardiovascular events.[18] However, pre-specified ontreatment sensitivity analyses suggested a potential benefit.[19]

Safety and Tolerability

Across multiple large-scale clinical trials involving over 15,000 patients, **dalcetrapib** has been generally safe and well tolerated.[3][12] A key differentiating feature from the first-generation CETP inhibitor, torcetrapib, is **dalcetrapib**'s lack of significant off-target effects.[2][10]



Safety Parameter	Observation	Citation
Blood Pressure	No clinically relevant increases; a small 0.6 mmHg increase in systolic BP was noted in dal-OUTCOMES.	[2][10][12]
Aldosterone Levels	No increase observed.	[2][6]
Adverse Events (AEs)	In Phase I studies with doses up to 3900 mg/day, all AEs were mild or moderate.	[1]
Renal/Hepatic Impairment	While exposure is greater in these populations, long-term studies showed no increase in adverse events in patients with mild to moderate dysfunction.	[3][8]
Drug Interactions	No clinically significant interactions with commonly prescribed cardiovascular drugs have been demonstrated.	[3][8]

Conclusion

Dalcetrapib is a CETP modulator with a well-characterized pharmacokinetic and pharmacodynamic profile. It effectively inhibits CETP activity and raises HDL-C levels by approximately 30-40%.[10][12] While the large dal-OUTCOMES trial showed no overall clinical benefit, subsequent pharmacogenomic analyses identified a profound interaction with the ADCY9 gene, suggesting that dalcetrapib could significantly reduce cardiovascular events in patients with the protective AA genotype.[7][11] Although the prospective dal-GenE trial did not confirm this hypothesis for its primary endpoint, the journey of dalcetrapib has provided invaluable insights into the complexities of HDL metabolism and has pioneered a pharmacogenetics-guided approach in cardiovascular drug development.[18] Its favorable safety profile, particularly the absence of adverse off-target effects seen with other CETP inhibitors, remains a notable characteristic.[2][10]



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